Catalytic Oxidation Kinetics: N,N'-Dimethylthiourea vs. Thiourea
In a Co(II)-assisted catalytic oxidation by dioxygen in water under mild conditions, N,N'-dimethylthiourea (DMTU) exhibits drastically different kinetic behavior compared to unsubstituted thiourea (TU). The study reported substantial differences in the thermodynamic and kinetic parameters for the reaction steps, indicating a pronounced effect of N-methyl substitution on the catalytic oxidation mechanism [1]. The reaction involves the formation of an intermediate anionic five-coordinate cobalt complex, followed by a two-electron oxidation to produce the corresponding urea and elemental sulfur (S8) [1].
| Evidence Dimension | Catalytic oxidation kinetics and mechanism |
|---|---|
| Target Compound Data | Drastic differences in catalytic activity and thermodynamic parameters compared to thiourea |
| Comparator Or Baseline | Thiourea (TU) |
| Quantified Difference | Not provided in abstract; qualitative statement of 'drastic differences' |
| Conditions | Co(II)-octasulfophenyltetrapyrazinoporphyrazine catalyst, dioxygen, water, mild conditions |
Why This Matters
The distinct oxidation kinetics of DMTU under mild aqueous conditions enable its selection over TU for specific catalytic processes requiring tailored reactivity and product distribution.
- [1] Kudrik EV, Theodoridis A, van Eldik R, Makarov SV. Kinetics and mechanism of the Co(II)-assisted oxidation of thioureas by dioxygen. Dalton Trans. 2005;(6):1117. View Source
